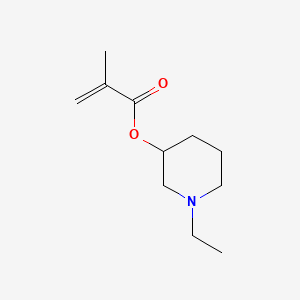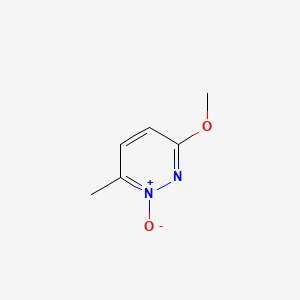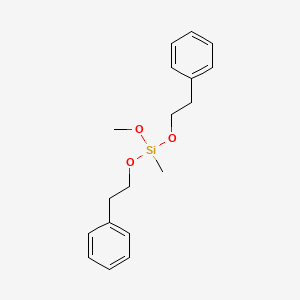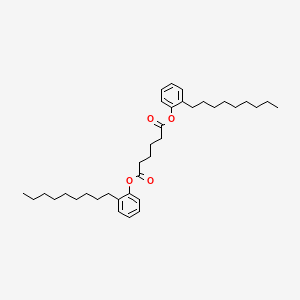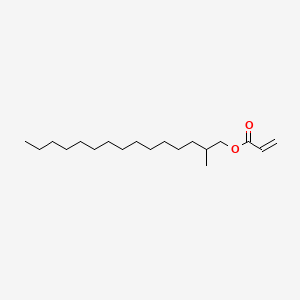
2-Methylpentadecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpentadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction of 2-methylpentadecanol and acrylic acid. This compound is part of the acrylate family, which is known for its applications in polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpentadecyl acrylate can be synthesized through the esterification reaction between 2-methylpentadecanol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpentadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various polymer applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylpentadecanol and acrylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: 2-Methylpentadecanol and acrylic acid
Transesterification: Various esters depending on the alcohol used
Aplicaciones Científicas De Investigación
2-Methylpentadecyl acrylate has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
Mecanismo De Acción
The mechanism of action of 2-methylpentadecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications. The ester functional group in this compound allows it to participate in various chemical reactions, contributing to its versatility in different fields.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Ethylhexyl acrylate
Comparison
Compared to other acrylates, 2-methylpentadecyl acrylate has a longer alkyl chain, which imparts unique hydrophobic properties and enhances its performance in specific applications. Its longer chain length also affects the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties.
Propiedades
Número CAS |
93804-52-5 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-21-19(20)5-2/h5,18H,2,4,6-17H2,1,3H3 |
Clave InChI |
NSNZZYWLRQPINS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



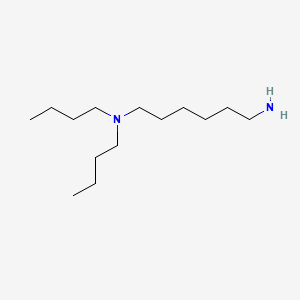
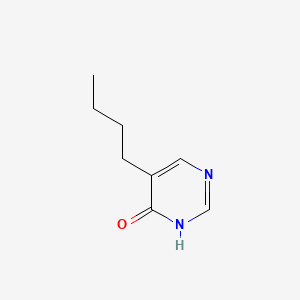

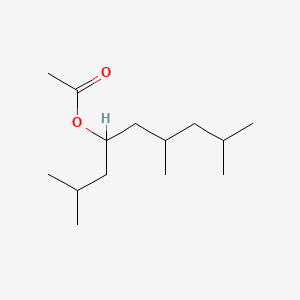
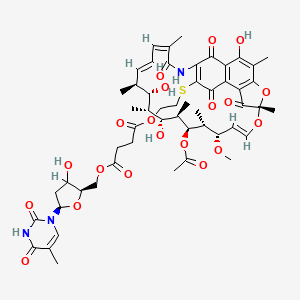
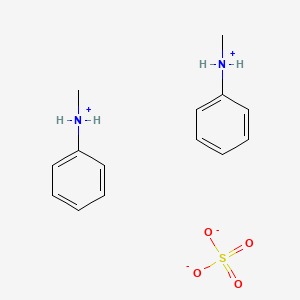

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
